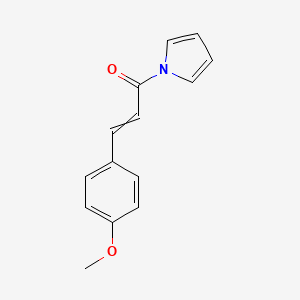
2,3-Dibromopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopropan-1-amine is an organic compound with the molecular formula C3H8Br2N. It is a white crystalline solid that is highly soluble in water. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropan-1-amine can be synthesized through the reaction of propan-1-amine with bromine. The reaction typically involves the addition of bromine to the double bond of propene, followed by the substitution of the bromine atoms with an amine group. The reaction conditions usually require a solvent such as ethanol and a catalyst like sodium hydroxide .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound involves a more efficient and cost-effective method. One such method includes the reaction of propan-1-amine with bromine in the presence of a phase-transfer catalyst. This method ensures a higher yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 2,3-dihydroxypropan-1-amine.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of 2,3-dibromopropane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: 2,3-Dihydroxypropan-1-amine.
Oxidation: Various oxides depending on the reaction conditions.
Reduction: 2,3-Dibromopropane.
Aplicaciones Científicas De Investigación
2,3-Dibromopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2,3-Dibromopropan-1-amine exerts its effects involves the interaction of its bromine atoms with nucleophiles in the reaction medium. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This process can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
2-Bromopropan-1-amine: Contains only one bromine atom and has different reactivity and applications.
3-Bromopropan-1-amine: The bromine atom is located at a different position, leading to variations in chemical behavior.
2,3-Dichloropropan-1-amine: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness: 2,3-Dibromopropan-1-amine is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .
Propiedades
Fórmula molecular |
C3H7Br2N |
|---|---|
Peso molecular |
216.90 g/mol |
Nombre IUPAC |
2,3-dibromopropan-1-amine |
InChI |
InChI=1S/C3H7Br2N/c4-1-3(5)2-6/h3H,1-2,6H2 |
Clave InChI |
VKQMAOOHJWXMPL-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)

![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)





![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)

